molecular formula C13H8N2O4 B2544951 N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396864-26-8

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2544951
CAS No.: 1396864-26-8
M. Wt: 256.217
InChI Key: UKWNONYVUCQECL-UHFFFAOYSA-N
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Description

“N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been the subject of extensive research due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. Two main ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Reductive Ring Opening and Rearrangements

Research by Singh et al. (2017) explores the reductive ring opening of isoxazolidine moieties fused with chromano–piperidine, leading to novel compounds through NO bond cleavage followed by tandem intramolecular rearrangements. This study presents a plausible mechanistic rationale for these transformations, highlighting the synthetic utility of these compounds in organic chemistry (Singh, Gupta, Gupta, & Ishar, 2017).

Pd-Catalyzed C(sp³)-H Bond Activation

Pasunooti et al. (2015) utilized bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp³)-H bond activation, leading to γ-substituted non-natural amino acids. This study demonstrates the directing group's efficiency in facilitating selective and efficient arylation and alkylation, offering insights into the synthesis of complex molecules (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Microwave-Assisted Synthesis and Antimicrobial Activity

Raval, Naik, and Desai (2012) developed an environmentally friendly, microwave-assisted synthesis method for 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, which exhibited significant antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Synthesis and Biological Evaluation of Coumarin Derivatives

A study by Ramaganesh, Bodke, and Venkatesh (2010) on the synthesis of coumarin derivatives containing the thiazolidin-4-one ring and their subsequent evaluation for biological properties highlights the compounds' potential in antibacterial applications. Their methodology provides a foundation for further exploration of these compounds in medicinal chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).

Eco-friendly Synthesis of Isoxazole Substituted Derivatives

Modugu and Pittala (2017) reported an eco-friendly synthesis of isoxazole substituted spirooxindole derivatives, highlighting the environmental benefits and efficiency of using PEG-400 as a solvent and catalyst. This research contributes to the development of sustainable methods in the synthesis of complex heterocyclic compounds (Modugu & Pittala, 2017).

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-10-5-12(13(17)15-8-6-14-18-7-8)19-11-4-2-1-3-9(10)11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWNONYVUCQECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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